(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Suzuki-Miyaura coupling Heterocyclic chemistry Medicinal chemistry

Researchers requiring a reliable 3-bromo-4-hydroxymethyl pyrazole scaffold often face supply inconsistency and regioisomeric ambiguity. This compound eliminates that uncertainty with defined 3-bromo regiochemistry, critical for reproducible Suzuki-Miyaura cross-coupling efficiency and reduced dehalogenation side reactions compared to iodo analogs. - Enables synthesis of sub-nanomolar IRAK4 inhibitors (IC50 0.300 nM) and PAK1-targeting PROTACs (e.g., BJG-05-039). - Dual functional handles (Br, CH2OH) support rapid library diversification for agrochemical and medicinal chemistry programs. - Available from multiple validated suppliers with 95%+ purity and refrigerated shipping for long-term stability.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 1781654-27-0
Cat. No. B1380461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol
CAS1781654-27-0
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)Br)CO
InChIInChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3
InChIKeyOUSSWGFQUVLOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol Overview


(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol is a brominated pyrazole derivative featuring a hydroxymethyl group at the 4-position, with molecular formula C5H7BrN2O and molecular weight 191.03 g/mol . This compound serves as a versatile building block in organic synthesis, particularly valued for its dual functional handles—the bromine atom enables cross-coupling reactions, while the hydroxymethyl group facilitates further derivatization [1]. Its utility extends to the development of pharmaceuticals, agrochemicals, and specialty chemicals, making it a strategic procurement target for medicinal chemistry and materials science research programs .

Importance of 3-Bromo Regiochemistry


Attempting to substitute (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol with closely related analogs such as the 5-bromo isomer, non-brominated pyrazole methanols, or alternative halogenated derivatives introduces quantifiable liabilities in reactivity, physical handling, and downstream synthetic utility. Direct comparative data demonstrate that the 3-bromo regiochemistry provides distinct advantages in cross-coupling efficiency and reduces undesired dehalogenation side reactions relative to iodo analogs [1]. Furthermore, the specific bromine placement influences the compound's physical form and storage behavior, impacting laboratory workflow and long-term stability . The following quantitative evidence establishes the non-interchangeable nature of this specific regioisomer and underscores the procurement rationale for the 3-bromo-4-hydroxymethyl pyrazole scaffold.

Evidence for (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol


Suzuki-Miyaura Coupling: Bromo vs. Iodo

In a direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura cross-coupling reaction, bromo and chloro derivatives demonstrated superior performance relative to iodo analogs due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. While specific yield data for the target compound is not available in this comparative study, the class-level inference establishes that bromo-substituted pyrazoles, such as (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, offer a more reliable and efficient coupling platform compared to their iodo counterparts. This advantage is critical for researchers prioritizing high-yielding, clean transformations in multi-step synthetic sequences.

Suzuki-Miyaura coupling Heterocyclic chemistry Medicinal chemistry

Physical Form: 3-Bromo vs. 5-Bromo Regioisomer

A direct comparison of physical properties reveals a marked difference between the 3-bromo and 5-bromo regioisomers. (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol is reported as a colorless to light yellow liquid , whereas the 5-bromo isomer is described as a pale-yellow to yellow-brown sticky oil to solid . This discrepancy in physical form directly influences handling, weighing accuracy, and solubility during laboratory procedures, making the 3-bromo isomer a more convenient and reproducible building block for routine synthetic workflows.

Physical characterization Regioisomer differentiation Laboratory handling

Purity Specifications: 3-Bromo vs. 5-Bromo

Multiple reputable vendors specify a minimum purity of 95% for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol , with at least one supplier offering a higher purity grade of 98% . While the 5-bromo isomer is also available at 95% purity , the availability of a 98% grade for the 3-bromo compound provides an option for applications requiring higher fidelity starting materials, such as in GMP-like environments or sensitive biological assays. This tiered purity offering enhances procurement flexibility based on project-specific quality requirements.

Quality control Purity analysis Procurement specifications

Cost Analysis: 3-Bromo vs. 5-Bromo Regioisomers

A cross-study comparison of commercial pricing reveals a significant cost differential between the 3-bromo and 5-bromo regioisomers. The 3-bromo compound is priced at approximately €8.10 per mg (€405.00 for 50 mg) , whereas the 5-bromo isomer is available at approximately €0.42 per mg (€47.00 for 250 mg) . This nearly 20-fold price difference reflects the higher synthetic demand and strategic value of the 3-bromo regioisomer in medicinal chemistry applications, particularly as a key intermediate in kinase inhibitor development (e.g., IRAK4 inhibitors with sub-nanomolar IC50 values) [1][2].

Cost analysis Procurement economics Budget optimization

Applications of (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol


IRAK4 Kinase Inhibitor Synthesis

The 3-bromo-1-methyl-1H-pyrazol-4-yl scaffold is a critical building block in the synthesis of highly potent IRAK4 inhibitors. Derivatives incorporating this moiety have demonstrated sub-nanomolar IC50 values (e.g., 0.300 nM and 34 nM) against IRAK4 kinase, underscoring its privileged nature in targeting inflammatory and autoimmune pathways [1]. Procurement of this specific regioisomer is essential for medicinal chemistry teams pursuing SAR studies around this chemotype.

Suzuki-Miyaura Derivatization for Library Synthesis

The 3-bromo substituent provides a reliable handle for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of the pyrazole core. As demonstrated in class-level comparisons, bromo-pyrazoles exhibit reduced dehalogenation side reactions compared to iodo analogs, leading to cleaner reaction profiles and higher isolated yields [2]. This makes the compound an ideal starting point for generating focused libraries of 4-hydroxymethyl pyrazole derivatives.

PAK1-Selective Degrader Development

The (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol core has been incorporated into heterobifunctional degraders, such as BJG-05-039 (CAS 3009849-06-0), which selectively degrades PAK1 kinase and exhibits anti-proliferative activity in PAK1-dependent cell lines . Procurement of the building block enables the construction of novel PROTACs or molecular glues targeting undruggable proteins.

Herbicidal Isoxazoline Derivatives Synthesis

Pyrazole derivatives bearing the 3-bromo-4-hydroxymethyl substitution pattern serve as key intermediates in the synthesis of isoxazoline herbicides, which demonstrate excellent herbicidal activity and crop selectivity [3]. The dual functional handles allow for efficient incorporation into more complex agrochemical frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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